

Methyl Orotate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl orotate

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Introduction

Methyl orotate, the methyl ester of orotic acid, is a pyrimidine derivative of significant interest in biochemical and pharmaceutical research. Orotic acid itself is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, essential building blocks for DNA and RNA.^[1] Consequently, **methyl orotate** and other derivatives are valuable tools for studying nucleotide metabolism and have potential applications in drug development. This guide provides an in-depth overview of **methyl orotate**, including its chemical properties, synthesis, analytical methods, and its role in biological pathways.

Core Data Presentation

Table 1: Physicochemical Properties of **Methyl Orotate**

Property	Value	Reference(s)
CAS Number	6153-44-2	[2]
Molecular Formula	C6H6N2O4	[2]
Molecular Weight	170.12 g/mol	[2]
Melting Point	244 °C	[3]
pKa (Predicted)	5.42 ± 0.10	[3]
Appearance	Off-white to yellow or light brown powder	[3]
Storage	Sealed in a dry place at room temperature	[3]

Biological Context and Signaling Pathways

Methyl orotate, as a derivative of orotic acid, is closely linked to the pyrimidine biosynthesis pathway. Orotic acid is synthesized from dihydroorotate by the enzyme dihydroorotate dehydrogenase (DHODH) and is subsequently converted to orotidine-5'-monophosphate (OMP) by orotate phosphoribosyltransferase (OPRT).[4] OMP is then decarboxylated to uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[5] The availability of pyrimidines is crucial for cellular proliferation, making this pathway a target for anti-cancer therapies.[4]

Methyl orotate and its parent compound, orotic acid, have been shown to have similar inhibitory effects on the incorporation of [3H]thymidine into the DNA of hepatoma cells, suggesting an impact on DNA synthesis.[6] The cellular uptake of orotate and its derivatives can also be influenced by the pyrimidine salvage pathway, which recycles pyrimidine bases and nucleosides from the degradation of nucleic acids.[1]

Below is a diagram illustrating the central role of orotate in the de novo pyrimidine biosynthesis pathway.

- Reflux condenser
- Ice bath
- Filtration apparatus

Procedure:

- To a 500 mL three-necked flask, add orotic acid (15.6 g, 0.10 mol) and 300 mL of anhydrous methanol.
- Stir the mixture and cool the reaction system to 0°C using an ice bath.
- Slowly add thionyl chloride (10.9 mL, 0.15 mol) dropwise, maintaining the temperature between 0-5°C.
- After the addition is complete, remove the ice bath and warm the reaction mixture to reflux.
- Continue the reaction under reflux for 6 hours.
- Upon completion, cool the reaction mixture slightly and remove the solvent under vacuum.
- To the residue, add 50 mL of anhydrous methanol, stir thoroughly, and then remove the methanol under vacuum.
- Add 150 mL of methyl tert-butyl ether to the residue and stir at room temperature for 1 hour.
- Collect the solid product by filtration and wash it with methyl tert-butyl ether.
- Dry the product to obtain **methyl orotate**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The analysis of orotic acid and its esters can be effectively performed using GC-MS after derivatization.^[7] Methylation is a common derivatization technique for compounds with carboxylic acid and amine groups to increase their volatility for GC analysis.

Sample Preparation (Derivatization):

- A sample containing **methyl orotate** or orotic acid is subjected to a clean-up procedure, such as solid-phase extraction (SPE), if necessary.
- The sample is dried, and a methylating agent is added. For orotic acid, an ethereal solution of diazomethane can be used to form the methyl ester.^[7] For **methyl orotate**, further methylation of the ring nitrogens can be achieved with a stronger methylating agent if required for specific analytical purposes.
- The derivatized sample is then ready for GC-MS analysis.

GC-MS Conditions (General):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the analyte.
- Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.^[7]

High-Performance Liquid Chromatography (HPLC) Analysis:

Reversed-phase HPLC is a suitable method for the analysis of orotic acid and its derivatives. Due to the high polarity of these compounds, specialized columns or mobile phase modifications may be necessary.

HPLC Conditions (General, adapted from orotic acid analysis):^[8]

- Column: A C18 column designed for polar compounds (e.g., Hydrosphere C18) to achieve adequate retention with highly aqueous mobile phases.

- Mobile Phase: An acidic buffer solution (e.g., phosphate or acetate buffer) in water. A gradient with a polar organic solvent like acetonitrile or methanol may be used if necessary.
- Detector: UV detector set at the wavelength of maximum absorbance for **methyl orotate** (typically in the range of 260-280 nm).
- Flow Rate: 0.5-1.0 mL/min.
- Injection Volume: 10-20 µL.

Applications in Drug Development

The pyrimidine biosynthesis pathway is a well-established target for anti-cancer and anti-inflammatory drugs.[4] **Methyl orotate** can be used as a research tool to study the effects of modulating this pathway. Its ability to inhibit DNA synthesis in cancer cells makes it and similar derivatives interesting candidates for further investigation.[6] Additionally, understanding the metabolism and cellular transport of orotate derivatives is crucial for the design of new therapeutic agents that target nucleotide synthesis.

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- To cite this document: BenchChem. [Methyl Orotate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044782#methyl-orotate-cas-number-and-molecular-formula]

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